molecular formula C18H21NO5 B2815981 N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide CAS No. 321949-82-0

N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B2815981
CAS RN: 321949-82-0
M. Wt: 331.368
InChI Key: BJJPEMPRBSSWPQ-UHFFFAOYSA-N
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Description

“N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a 4-hydroxy-2,3-dimethylphenyl group, which is a type of phenolic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would contain aromatic rings from the phenyl and benzamide groups, as well as multiple oxygen atoms from the hydroxy and methoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds, such as N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride, has been documented, highlighting methods to achieve purified materials from carbon dioxide with yields up to 56% (Wineholt et al., 1970). Another study reports the synthesis of novel functionalized 1,4-dimethylcarbazole derivatives containing 3,4,5-trimethoxybenzamido-ureido or N-(3,4,5-trimethoxyphenyl)ureido groups, demonstrating potent antiproliferative activity against leukemia cell lines (Panno et al., 2014).

Potential Therapeutic Applications

A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated as potential memory enhancers, showing significant acetylcholinesterase-inhibiting activity. These compounds demonstrated a dose-dependent increase in percent retention, indicating their potential in enhancing memory (Piplani et al., 2018).

Anticonvulsant Activity

Research into N-(2,6-dimethylphenyl)-substituted benzamides has revealed several analogues with anticonvulsant properties, suggesting the potential of these compounds in epilepsy treatment. For example, the anticonvulsant activities of specific compounds were determined against pentylenetetrazole-induced seizures in rats, offering insights into their effectiveness and potential as new therapeutic agents (Afolabi & Okolie, 2013).

Biodegradation Studies

Investigations into the biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds have provided valuable information on the environmental fate and microbial transformation of these substances. This research has implications for understanding the ecological impact of chemical pollutants and exploring bioremediation strategies (Viggor et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are used as antipsychotic drugs, while phenolic compounds often have antioxidant properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical drug, further studies could be conducted to determine its efficacy and safety .

properties

IUPAC Name

N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-10-11(2)14(20)7-6-13(10)19-18(21)12-8-15(22-3)17(24-5)16(9-12)23-4/h6-9,20H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJPEMPRBSSWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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